molecular formula C16H23BClNO4 B2935636 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester CAS No. 2096341-89-6

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester

Cat. No.: B2935636
CAS No.: 2096341-89-6
M. Wt: 339.62
InChI Key: LOAWJVXTSJUHIB-UHFFFAOYSA-N
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Description

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions .

Preparation Methods

The synthesis of 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester typically involves the reaction of 2-(t-Butoxycarbonyl)-6-chloropyridine with pinacol boronic acid under specific conditions. One common method includes refluxing the reactants in toluene overnight, followed by purification through flash column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester undergoes various chemical reactions, including:

Scientific Research Applications

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic and medicinal applications .

Comparison with Similar Compounds

Similar compounds to 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester include other boronic esters and boronic acids. Some examples are:

Properties

IUPAC Name

tert-butyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-12(18)19-11)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAWJVXTSJUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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